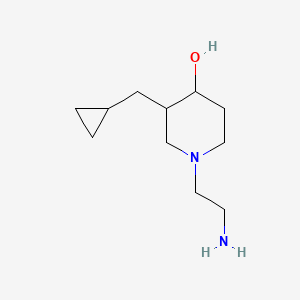

1-(2-Aminoethyl)-3-(cyclopropylmethyl)piperidin-4-ol

Description

Properties

IUPAC Name |

1-(2-aminoethyl)-3-(cyclopropylmethyl)piperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O/c12-4-6-13-5-3-11(14)10(8-13)7-9-1-2-9/h9-11,14H,1-8,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PERGWJUBSMOSBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CC2CN(CCC2O)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reduction of Nitrile Precursors

- The compound can be synthesized by reduction of a nitrile intermediate, such as (4-hydroxypiperidin-1-yl)acetonitrile, using lithium aluminium hydride (LiAlH4) in tetrahydrofuran (THF).

- Procedure: LiAlH4 solution in dry THF is cooled to 0°C under nitrogen, followed by slow addition of the nitrile compound. The mixture is refluxed for 5 hours, then quenched carefully with water and sodium hydroxide, and extracted with ethyl acetate. The organic layer is dried and evaporated to yield the amino alcohol as a yellow oil.

- Yield: Approximately quantitative for this step; the product is often used directly without further purification.

- Analytical data: 1H NMR consistent with the expected structure (multiplets and triplets corresponding to piperidine and aminoethyl protons).

- This method provides the aminoethyl-piperidin-4-ol core, which can be further functionalized.

Alkylation and Substitution Reactions

- Introduction of the cyclopropylmethyl group at the 3-position can be achieved via alkylation reactions on the piperidine ring or through palladium-catalyzed coupling reactions.

- For example, palladium(II) acetate catalyzed coupling with appropriate cyclopropylmethyl precursors in the presence of caesium carbonate and triethylamine in toluene under reflux yields the desired substitution.

- Reaction times are typically long (up to 32 hours) under inert atmosphere to ensure completion.

- Purification is done by preparative HPLC, and yields around 30% are reported for these coupling steps.

- Analytical methods such as 1H NMR and HPLC confirm the structure and purity of the final compound.

Amidation and Functional Group Transformations

- The amino group in the 2-aminoethyl side chain allows further derivatization via amide bond formation using activated carboxylic acids or acid chlorides.

- Typical reagents include benzotriazol-1-yloxyl-tris-(pyrrolidino)-phosphonium hexafluorophosphate (PyBROP) and triethylamine in DMF at room temperature for 14 hours.

- This step is useful for preparing derivatives or intermediates related to the target compound.

Hydrogenation Methods

- Hydrogenation of nitrile or fluorinated precursors using Raney nickel catalysts under hydrogen pressure (e.g., 75 bar at 55°C) in methanol can yield aminoethyl piperidine derivatives.

- This method is useful for reducing nitrile groups to amines, an important intermediate step in the synthesis.

Summary Table of Preparation Methods

| Step | Method/Reaction Type | Reagents/Conditions | Yield (%) | Notes/Outcome |

|---|---|---|---|---|

| 1 | Reduction of nitrile to amino alcohol | Lithium aluminium hydride in THF, reflux 5 h, quench with water/NaOH | ~100 | Produces 1-(2-aminoethyl)piperidin-4-ol core; used without purification |

| 2 | Palladium-catalyzed coupling | Pd(OAc)2, Cs2CO3, triethylamine, toluene, reflux 32 h | 30 | Introduces cyclopropylmethyl group at 3-position; purified by preparative HPLC |

| 3 | Amide bond formation | PyBROP, triethylamine, DMF, 20°C, 14 h | Not specified | Functionalizes amino group for derivatives |

| 4 | Hydrogenation | Raney nickel, H2 (75 bar), MeOH, 55°C | Not specified | Reduces nitrile to amine; intermediate step |

Detailed Research Findings and Notes

- The reduction of nitrile intermediates to amino alcohols using LiAlH4 is a well-established, high-yielding step that forms the basis for further functionalization.

- Palladium-catalyzed cross-coupling reactions enable selective introduction of substituents such as cyclopropylmethyl groups with moderate yields and require inert atmosphere and prolonged heating.

- Amidation reactions using PyBROP and triethylamine facilitate the preparation of amide derivatives, expanding the compound’s chemical space for medicinal chemistry applications.

- Hydrogenation under high pressure with Raney nickel is effective for converting nitriles to primary amines, a crucial transformation in the synthetic sequence.

- Purification techniques include silica gel chromatography, flash chromatography, and preparative HPLC, with solvent systems such as dichloromethane/methanol mixtures commonly used.

- Analytical characterization by 1H NMR, mass spectrometry (MS), and HPLC retention times confirm the identity and purity of intermediates and final products.

Chemical Reactions Analysis

1-(2-Aminoethyl)-3-(cyclopropylmethyl)piperidin-4-ol undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The amino and hydroxyl groups in the compound can participate in substitution reactions, where they are replaced by other functional groups using appropriate reagents.

Common reagents and conditions used in these reactions include acids, bases, and various organic solvents. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(2-Aminoethyl)-3-(cyclopropylmethyl)piperidin-4-ol has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs for treating various diseases.

Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-(2-Aminoethyl)-3-(cyclopropylmethyl)piperidin-4-ol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its use and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Piperidine Derivatives

Compound A : 1-(2-Aminoethyl)-3-(propan-2-yl)cyclobutan-1-ol

- Structure : Cyclobutane core instead of piperidine; isopropyl substituent.

Compound B : 1-Acetyl-t-3-ethyl-r-2,c-6-bis(4-methoxyphenyl)piperidin-4-one

- Structure : Piperidin-4-one core with acetyl and aryl substituents.

- Key Differences :

Compound C : N-(cyclopropylmethyl)-N-[1-[3-(5-methyl-1,2,4-oxadiazol-3-yl)pyrazin-2-yl]ethyl]-3,5-bis(trifluoromethyl)benzamide

- Structure : Fluorinated benzamide with oxadiazole and pyrazine moieties.

- Key Differences :

Physicochemical and Pharmacokinetic Properties

| Property | Target Compound | Compound A | Compound B | Compound C |

|---|---|---|---|---|

| Molecular Weight (g/mol) | 144.22 | ~170 | 438.5 | ~600 |

| Hydrogen Bond Donors | 2 | 2 | 1 | 1 |

| logP (Predicted) | 0.8–1.2 | 1.0–1.5 | 2.5–3.0 | 4.0–4.5 |

| Aromatic Rings | 0 | 0 | 2 | 3 |

Key Observations :

Key Challenges :

- The target compound’s synthesis may require precise control of stereochemistry at the cyclopropylmethyl position.

- Compounds with fluorinated or heterocyclic groups (e.g., Compound C) demand specialized reagents, increasing cost .

Biological Activity

1-(2-Aminoethyl)-3-(cyclopropylmethyl)piperidin-4-ol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanism of action, and research findings, supported by data tables and case studies.

The compound features a piperidine core with an aminoethyl side chain and a cyclopropylmethyl group. These structural components contribute to its unique properties and biological interactions.

This compound interacts with various biological targets, primarily receptors involved in neurotransmission and enzyme activity modulation. The specific binding affinity and selectivity for these targets are crucial for its therapeutic potential.

Key Mechanisms:

- Receptor Binding: The compound may act as a ligand for various receptors, influencing their activity through conformational changes.

- Enzyme Interaction: It is also studied for its ability to modulate enzyme activities, which can lead to altered metabolic pathways.

Structure-Activity Relationships (SAR)

Research has identified that modifications in the structure of piperidine derivatives can significantly affect their biological activity. For instance, the presence of the cyclopropylmethyl group enhances receptor binding compared to similar compounds lacking this moiety.

| Compound | Binding Affinity (nM) | Selectivity |

|---|---|---|

| This compound | TBD | TBD |

| 1-(2-Aminoethyl)piperidin-4-ol | Lacks cyclopropylmethyl group | Different profile |

| 3-(Cyclopropylmethyl)piperidin-4-ol | TBD | TBD |

Case Studies

- Opioid Receptor Interaction: A study explored the interaction of similar piperidine compounds with opioid receptors, revealing that structural variations significantly influence receptor selectivity and potency . This suggests that this compound may exhibit selective activity against certain opioid receptors, which could be beneficial in pain management therapies.

- Neuroprotective Effects: In animal models, compounds structurally related to this compound demonstrated neuroprotective properties, particularly against neurodegeneration induced by toxins . This indicates potential applications in treating neurodegenerative diseases.

Applications in Medicine

The ongoing research into this compound suggests its utility in developing new therapeutic agents. Its potential applications include:

- Pain Management: Due to its interaction with opioid receptors.

- Neuroprotection: As a candidate for treating conditions like Alzheimer's or Parkinson's disease.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing 1-(2-Aminoethyl)-3-(cyclopropylmethyl)piperidin-4-ol?

- Methodological Answer : Synthesis typically involves multi-step reactions, including nucleophilic substitution or reductive amination. For example, piperidin-4-ol derivatives are often synthesized via cyclization of amino alcohols or alkylation of piperidine precursors. Key steps may include protecting group strategies for the aminoethyl moiety and controlled introduction of the cyclopropylmethyl group. Purification is achieved through column chromatography or recrystallization, with yields optimized by adjusting solvent polarity and reaction temperatures .

Q. Which analytical techniques are critical for structural confirmation and purity assessment?

- Methodological Answer :

- X-ray crystallography : Resolves 3D structure and stereochemistry (e.g., bond angles, torsion angles) .

- NMR spectroscopy : Confirms proton environments (e.g., cyclopropylmethyl protons at δ 0.5–1.5 ppm, piperidin-4-ol hydroxyl resonance).

- HPLC/MS : Validates purity (>95%) and molecular weight (e.g., ESI-MS for [M+H]+ ion) .

Q. What safety protocols are essential for handling this compound?

- Methodological Answer :

- PPE : Gloves, lab coats, and eye protection.

- Ventilation : Use fume hoods to avoid inhalation.

- First Aid : For skin contact, rinse with water; for ingestion, seek medical attention. Store away from ignition sources (per GHS P210 guidelines) .

Q. What are optimal storage conditions to ensure compound stability?

- Methodological Answer : Store in airtight containers under inert gas (N₂/Ar) at –20°C. Protect from light and moisture to prevent degradation. Stability should be monitored via periodic HPLC analysis .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activities (e.g., receptor specificity vs. off-target effects)?

- Methodological Answer :

- Dose-response assays : Identify concentration-dependent effects (e.g., nonspecific luminescence inhibition observed at ≥3 μM in HEK293T assays) .

- Orthogonal validation : Use radioligand binding (e.g., ³H-LSD for 5-HT1F affinity) and functional assays (cAMP GloSensor) to confirm target engagement .

- Control experiments : Include untransfected cells to rule out endogenous activity .

Q. Which in vitro models are suitable for studying receptor interactions?

- Methodological Answer :

- Transfected cell lines : HEK293T cells expressing 5-HT1F or 5-HT1A receptors to assess Gi/o coupling via cAMP inhibition .

- Radioligand displacement assays : Measure Ki values using competitive binding with ³H-LSD .

- Primary human islets : Evaluate insulin secretion modulation (e.g., 48-hour pretreatment followed by glucose stimulation) .

Q. How do structural modifications influence pharmacological activity?

- Methodological Answer :

- SAR studies : Compare analogs like 2-(3-Methylpiperidin-4-yl)ethan-1-ol (neurotransmitter modulation) and 1-(Pyridin-4-yl)piperidin-4-ol (similarity score 0.70). Key findings:

- Cyclopropylmethyl enhances metabolic stability.

- Aminoethyl substitution impacts receptor selectivity (e.g., 5-HT1F vs. 5-HT2B) .

- Molecular docking : Use X-ray structures (e.g., SARS-CoV-2 main protease complexes) to predict binding modes .

Q. What computational approaches predict binding affinity and metabolic stability?

- Methodological Answer :

- Molecular dynamics (MD) : Simulate ligand-receptor interactions (e.g., 5-HT1F antagonist binding pockets) .

- ADMET prediction : Tools like SwissADME assess logP, CYP450 interactions, and bioavailability.

- Fragment-based screening : Identify pharmacophores using crystallographic data (e.g., PanDDA analysis of protease inhibitors) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.